molecular formula C18H17N3O B5366010 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole

1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole

Cat. No. B5366010
M. Wt: 291.3 g/mol
InChI Key: KZQFJQDEJKDABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole-based compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, and several studies have been conducted to investigate its potential as an anticancer agent. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, and its effects on the immune system have been investigated.

Mechanism of Action

The exact mechanism of action of 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole is not fully understood. However, several studies have suggested that this compound exerts its effects through the inhibition of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. One of the major effects is its ability to induce apoptosis, which is a process of programmed cell death. This compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential use as an anticancer agent. Additionally, this compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole in lab experiments is its potential as a potent drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, and several modifications can be made to improve the yield and purity of the product. However, one of the major limitations of using this compound is its potential toxicity, and further studies are needed to investigate its safety profile.

Future Directions

There are several future directions for research on 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole. One of the major areas of research is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, further studies are needed to investigate the safety profile of this compound and its potential side effects. Furthermore, the potential use of this compound as an anti-inflammatory agent and its effects on the immune system need to be investigated further.

Synthesis Methods

The synthesis of 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole involves several steps. The first step involves the preparation of 3-(4-pyridinyl)-1-azetidinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-indole-2-carboxylic acid to obtain the desired product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.

properties

IUPAC Name

(1-methylindol-2-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-20-16-5-3-2-4-14(16)10-17(20)18(22)21-11-15(12-21)13-6-8-19-9-7-13/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQFJQDEJKDABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CC(C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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